molecular formula C22H45NO13S B8104396 t-Boc-Aminooxy-PEG8-Ms

t-Boc-Aminooxy-PEG8-Ms

Cat. No.: B8104396
M. Wt: 563.7 g/mol
InChI Key: ZVHAZZLGDHPNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-Aminooxy-PEG8-Ms is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound contains a t-Boc (tert-butoxycarbonyl) protected aminooxy group and a methanesulfonate (Ms) group. The t-Boc group protects the aminooxy functionality, which can be deprotected under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG8-Ms involves the conjugation of a t-Boc-aminooxy group with a PEG chain and a methanesulfonate group. The general synthetic route includes:

    Protection of the aminooxy group: The aminooxy group is protected with a t-Boc group to prevent unwanted reactions during the synthesis.

    PEGylation: The protected aminooxy group is conjugated with a PEG chain to enhance solubility and biocompatibility.

    Introduction of the methanesulfonate group: The PEGylated compound is then reacted with methanesulfonyl chloride to introduce the methanesulfonate group

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection of the aminooxy group: Large quantities of the aminooxy group are protected with t-Boc.

    PEGylation in large reactors: The protected aminooxy group is conjugated with PEG in large reactors to ensure uniformity and scalability.

    Methanesulfonation: The PEGylated compound is reacted with methanesulfonyl chloride in industrial reactors to introduce the methanesulfonate group

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG8-Ms undergoes several types of chemical reactions:

    Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy functionality.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

    Conjugation: The aminooxy group can react with aldehydes and ketones to form oxime linkages

Common Reagents and Conditions

    Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonate group.

    Conjugation: Aldehydes and ketones are used to form oxime linkages with the aminooxy group

Major Products Formed

    Deprotected aminooxy-PEG8: Formed after the removal of the t-Boc group.

    Substituted PEG8 derivatives: Formed after the substitution of the methanesulfonate group.

    Oxime-linked PEG8 derivatives: Formed after the conjugation with aldehydes or ketones

Scientific Research Applications

t-Boc-Aminooxy-PEG8-Ms has a wide range of scientific research applications:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.

    Biology: Employed in bioconjugation experiments to link biomolecules.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

t-Boc-Aminooxy-PEG8-Ms acts as a linker in PROTACs, which are designed to target specific proteins for degradation. The aminooxy group reacts with aldehydes or ketones to form stable oxime linkages, facilitating the conjugation of the PROTAC to the target protein. The PEG chain enhances solubility and biocompatibility, while the methanesulfonate group serves as a leaving group in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    t-Boc-Aminooxy-PEG8-azide: Contains an azide group instead of a methanesulfonate group.

    t-Boc-Aminooxy-pentane-amine: Contains a shorter PEG chain and an amine group.

    t-Boc-Aminooxy-pentane-azide: Contains a shorter PEG chain and an azide group

Uniqueness

t-Boc-Aminooxy-PEG8-Ms is unique due to its combination of a t-Boc-protected aminooxy group, a PEG chain, and a methanesulfonate group. This combination provides enhanced solubility, biocompatibility, and versatility in chemical reactions, making it a valuable tool in the synthesis of PROTACs and other bioconjugates .

Biological Activity

t-Boc-Aminooxy-PEG8-Ms is a specialized compound that serves as a versatile linker in bioconjugation chemistry, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents. Its structure includes a t-butoxycarbonyl (t-Boc) protecting group, an aminooxy functionality, and an 8-unit polyethylene glycol (PEG) spacer, which enhances solubility and biocompatibility. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug delivery systems, and relevant case studies.

The biological activity of this compound primarily revolves around its ability to form stable oxime linkages with aldehydes and ketones through a reaction with the aminooxy group. This reaction is significant in the context of ADCs, where the linker must remain stable in circulation but release the drug upon reaching the target site.

Key Features:

  • Oxime Formation: The aminooxy group reacts with carbonyl compounds to form oxime linkages, which are stable under physiological conditions but can be cleaved under acidic environments, allowing for controlled drug release .
  • PEGylation: The incorporation of PEG enhances the solubility and reduces immunogenicity of the conjugated molecules, improving their pharmacokinetic profiles .

Applications in Drug Delivery

This compound has been utilized in various biomedical applications, particularly in the design of ADCs. The following table summarizes its applications and benefits:

Application Description Benefits
Antibody-Drug Conjugates Used as a linker to attach cytotoxic drugs to antibodies for targeted therapyIncreased specificity and reduced toxicity to healthy tissues
Biomolecule Labeling Facilitates the labeling of biomolecules for imaging or therapeutic purposesEnhanced detection and tracking capabilities
Controlled Release Systems Enables controlled release of drugs at specific sites within the bodyImproved therapeutic efficacy and reduced side effects

Case Studies

Several studies have highlighted the effectiveness of this compound in drug delivery systems:

  • Study on Antibody-Drug Conjugates:
    A recent investigation into ADCs utilizing this compound demonstrated significant improvements in tumor targeting and reduced off-target effects. The study reported that conjugates formed using this linker exhibited enhanced cytotoxicity against cancer cells compared to those using traditional linkers .
  • Synthesis of Disulfide-Rich Peptides:
    Research involving disulfide-rich peptides utilized this compound as part of a synthetic strategy to create heterodimeric peptides. The resulting peptides showed promising biological activity, indicating that this linker can facilitate complex peptide synthesis while maintaining bioactivity .
  • High Throughput Analysis:
    A novel method employing this compound for high-throughput GC-MS analysis demonstrated its utility in analyzing biological samples. This method showcased how aminooxy reagents can enhance analytical techniques while providing insights into metabolic pathways .

Research Findings

Recent findings indicate that compounds linked via this compound exhibit favorable pharmacokinetics and therapeutic windows. Notably, studies have shown that:

  • The stability of oxime linkages under physiological conditions allows for prolonged circulation times of ADCs.
  • Upon reaching target tissues, acidic environments trigger drug release, enhancing localized therapeutic effects while minimizing systemic toxicity .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO13S/c1-22(2,3)36-21(24)23-34-19-17-32-15-13-30-11-9-28-7-5-27-6-8-29-10-12-31-14-16-33-18-20-35-37(4,25)26/h5-20H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHAZZLGDHPNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.